molecular formula C16H29NO5 B14009231 ditert-butyl (2S,5S)-5-hydroxy-5-methyl-piperidine-1,2-dicarboxylate

ditert-butyl (2S,5S)-5-hydroxy-5-methyl-piperidine-1,2-dicarboxylate

Cat. No.: B14009231
M. Wt: 315.40 g/mol
InChI Key: SALOJNIUSZBZOH-ZBEGNZNMSA-N
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Description

Ditert-butyl (2S,5S)-5-hydroxy-5-methyl-piperidine-1,2-dicarboxylate is a complex organic compound that features a piperidine ring substituted with hydroxy and methyl groups, along with two tert-butyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditert-butyl (2S,5S)-5-hydroxy-5-methyl-piperidine-1,2-dicarboxylate typically involves the reaction of a piperidine derivative with tert-butyl esters. One common method involves the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the piperidine ring . This method is preferred due to its versatility and efficiency compared to traditional batch processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of such systems allows for precise control over reaction conditions, leading to higher efficiency and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl (2S,5S)-5-hydroxy-5-methyl-piperidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced back to hydroxy groups.

    Substitution: The tert-butyl ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can regenerate the hydroxy group.

Scientific Research Applications

Ditert-butyl (2S,5S)-5-hydroxy-5-methyl-piperidine-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ditert-butyl (2S,5S)-5-hydroxy-5-methyl-piperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various metabolic pathways. The presence of the tert-butyl ester groups can influence the compound’s reactivity and stability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ditert-butyl (2S,5S)-5-hydroxy-5-methyl-piperidine-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of both hydroxy and methyl groups on the piperidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C16H29NO5

Molecular Weight

315.40 g/mol

IUPAC Name

ditert-butyl (2S,5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate

InChI

InChI=1S/C16H29NO5/c1-14(2,3)21-12(18)11-8-9-16(7,20)10-17(11)13(19)22-15(4,5)6/h11,20H,8-10H2,1-7H3/t11-,16-/m0/s1

InChI Key

SALOJNIUSZBZOH-ZBEGNZNMSA-N

Isomeric SMILES

C[C@@]1(CC[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O

Canonical SMILES

CC1(CCC(N(C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O

Origin of Product

United States

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